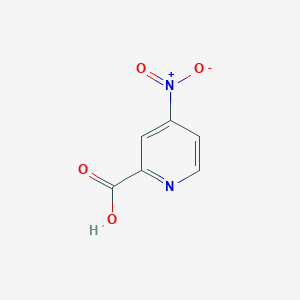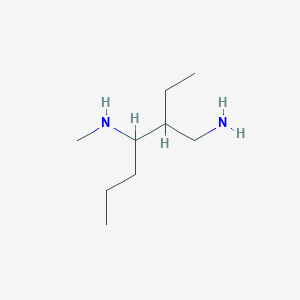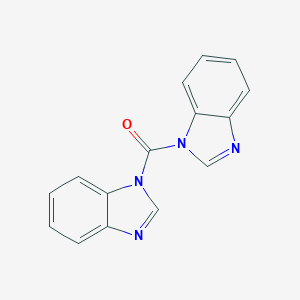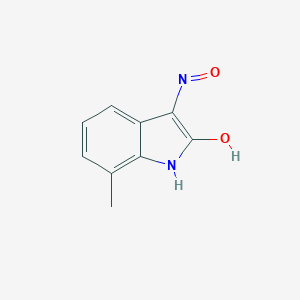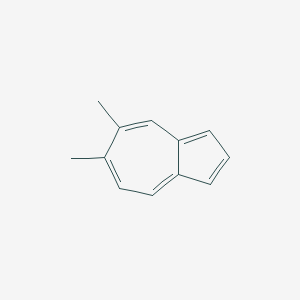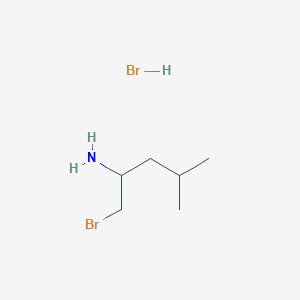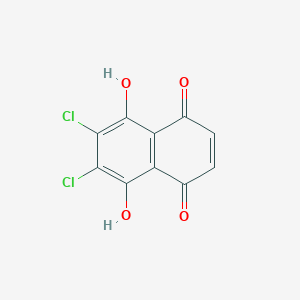
Propyl (E)-hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (E)-hex-2-enoate is an organic compound that belongs to the ester family. It is a colorless liquid with a fruity odor and is commonly used in the food and fragrance industries. However, recent studies have shown that Propyl (E)-hex-2-enoate has potential scientific research applications, particularly in the field of medicine.
Mecanismo De Acción
The mechanism of action of Propyl (E)-hex-2-enoate is not well understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of bacteria. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Propyl (E)-hex-2-enoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, reduce inflammation in the body, and have antioxidant properties. It has also been found to have a calming effect on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Propyl (E)-hex-2-enoate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and has a long shelf life. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for the study of Propyl (E)-hex-2-enoate. One direction is to further investigate its antimicrobial properties and explore its potential as an alternative to traditional antibiotics. Another direction is to investigate its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand its mechanism of action and how it interacts with other compounds in the body.
Métodos De Síntesis
Propyl (E)-hex-2-enoate can be synthesized through the esterification of propyl alcohol and (E)-hex-2-enoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation.
Aplicaciones Científicas De Investigación
Propyl (E)-hex-2-enoate has been found to have potential applications in scientific research. One study found that it has antimicrobial properties and can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Another study found that it has anti-inflammatory properties and can reduce inflammation in the body.
Propiedades
Número CAS |
10380-79-7 |
|---|---|
Nombre del producto |
Propyl (E)-hex-2-enoate |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
propyl (E)-hex-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ |
Clave InChI |
YYHOZECIUCTJDJ-VOTSOKGWSA-N |
SMILES isomérico |
CCC/C=C/C(=O)OCCC |
SMILES |
CCCC=CC(=O)OCCC |
SMILES canónico |
CCCC=CC(=O)OCCC |
Otros números CAS |
10380-79-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



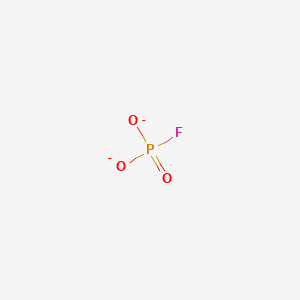
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
